molecular formula C16H20N2O2 B7460028 3-(1-Acetyl-4-piperidyl)-5-methoxyindole

3-(1-Acetyl-4-piperidyl)-5-methoxyindole

Cat. No.: B7460028
M. Wt: 272.34 g/mol
InChI Key: SEJATUMJNKXDLW-UHFFFAOYSA-N
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Description

3-(1-Acetyl-4-piperidyl)-5-methoxyindole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to an indole core, with an acetyl group at the nitrogen atom of the piperidine ring and a methoxy group at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Acetyl-4-piperidyl)-5-methoxyindole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, and aldehydes.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Acetyl-4-piperidyl)-5-methoxyindole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact mechanism can vary depending on the specific application and target.

Properties

IUPAC Name

1-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11(19)18-7-5-12(6-8-18)15-10-17-16-4-3-13(20-2)9-14(15)16/h3-4,9-10,12,17H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJATUMJNKXDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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